molecular formula C9H10ClN3 B1341754 4-Hydrazinoquinoline hydrochloride CAS No. 68500-41-4

4-Hydrazinoquinoline hydrochloride

Cat. No.: B1341754
CAS No.: 68500-41-4
M. Wt: 195.65 g/mol
InChI Key: WRAUKLFJWHVIGP-UHFFFAOYSA-N
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Description

4-Hydrazinoquinoline hydrochloride is a chemical compound with the molecular formula C9H10ClN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound has gained significant interest in scientific research due to its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-Hydrazinoquinoline hydrochloride typically involves a multi-step reaction process. One common method includes the following steps :

    Sodium methylate / Heating: The initial step involves the reaction of sodium methylate with the starting material under heating conditions.

    Hydrogenation: The intermediate product is then subjected to hydrogenation using palladium (10%) on activated carbon in methanol for 6 hours at 20°C.

    Hydrazine hydrate / Ethanol: The final step involves the reaction of the hydrogenated product with hydrazine hydrate in ethanol at 80°C.

Chemical Reactions Analysis

4-Hydrazinoquinoline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It undergoes substitution reactions where the hydrazino group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are typically quinoline derivatives and hydrazine derivatives .

Scientific Research Applications

4-Hydrazinoquinoline hydrochloride has a wide range of applications in scientific research :

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: It is employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydrazinoquinoline hydrochloride involves its interaction with molecular targets and pathways within biological systems. It is known to inhibit certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with nucleic acids and proteins, leading to alterations in cellular functions .

Comparison with Similar Compounds

4-Hydrazinoquinoline hydrochloride can be compared with other similar compounds, such as:

    4-Hydrazinoquinazoline: This compound has a similar structure but differs in its biological activity and applications.

    6-Bromo-4-hydrazinoquinoline hydrochloride: This derivative has a bromine atom at the 6th position, which alters its chemical properties and reactivity.

    8-Hydrazinoquinoline dihydrochloride hydrate: This compound has a hydrazino group at the 8th position and is used in different research applications.

Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and effectiveness in various fields.

Properties

IUPAC Name

quinolin-4-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.ClH/c10-12-9-5-6-11-8-4-2-1-3-7(8)9;/h1-6H,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAUKLFJWHVIGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590617
Record name 4-Hydrazinylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68500-41-4
Record name 4-Hydrazinylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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